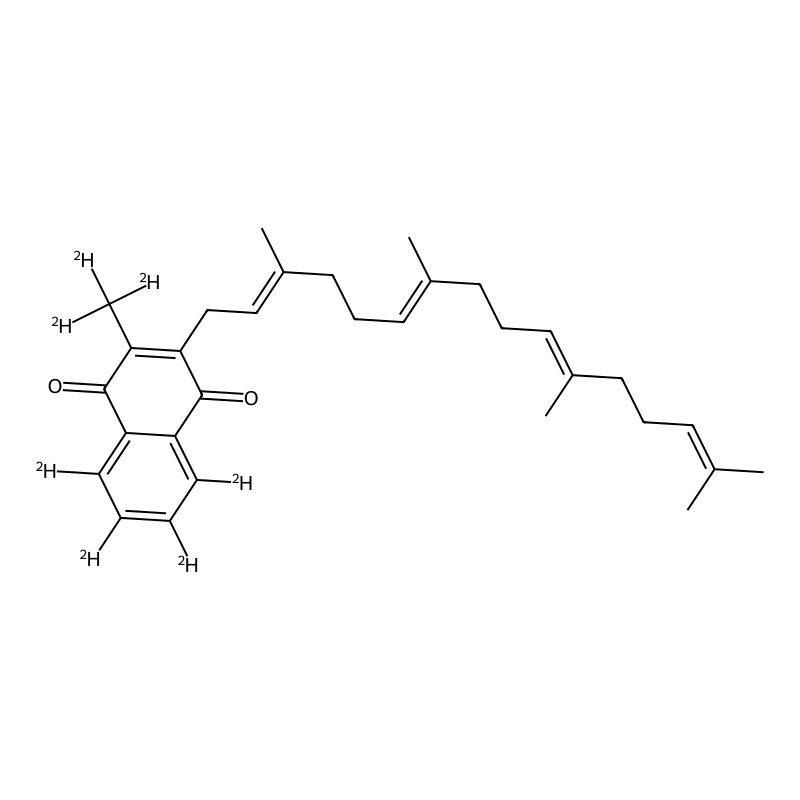

Menaquinone 4-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Tracer Studies

One primary application of MK-4-d7 lies in tracer studies. Because the deuterium atoms are heavier isotopes of hydrogen, they can be distinguished from regular hydrogen atoms using specialized analytical techniques like mass spectrometry . Scientists can administer MK-4-d7 to cells or organisms and then track its absorption, distribution, and metabolism within the system by measuring the presence and location of the deuterium label. This allows researchers to investigate the specific pathways involved in vitamin K2 utilization and identify potential areas for further exploration .

Internal Standard

MK-4-d7 can also serve as an internal standard in quantitative assays for vitamin K2. An internal standard is a known amount of a compound added to a sample during analysis. By comparing the signal of the analyte (vitamin K2) to the signal of the internal standard (MK-4-d7), researchers can achieve more accurate and precise measurements of vitamin K2 concentration in various biological samples . The deuterium label in MK-4-d7 helps to minimize variations that might occur during sample preparation or analysis, leading to more reliable results.

Menaquinone 4-d7 is a stable isotope-labeled form of menaquinone-4, also known as Vitamin K2 (MK-4). It is characterized by the presence of deuterium atoms, which replace hydrogen in specific positions of the molecule. Menaquinone-4 is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in bone health and cardiovascular function. Its structure consists of a naphthoquinone ring with a side chain that varies in length depending on the specific menaquinone variant.

MK-4, like other vitamin K2 forms, acts by activating proteins involved in blood clotting and bone mineralization []. The mechanism of action of MK-4-d7 is likely identical to that of MK-4. It undergoes vitamin K epoxide reductase (VKOR) dependent carboxylation, enabling these proteins to bind calcium and perform their functions [].

Menaquinone 4-d7 exhibits significant biological activity, including:

- Bone Health: It contributes to the regulation of calcium metabolism and promotes bone mineralization.

- Cardiovascular Health: It has been linked to reducing vascular calcification and improving arterial elasticity.

- Antioxidant Properties: Menaquinone-4 can act as an antioxidant, protecting cells from oxidative stress.

Studies suggest that its biological effects are mediated through its role in synthesizing gamma-carboxyglutamic acid-containing proteins, which are critical for proper physiological function .

The synthesis of menaquinone 4-d7 can be achieved through various methods:

- Chemical Synthesis: This involves multi-step organic synthesis techniques to construct the naphthoquinone structure and incorporate deuterium at specific sites.

- Biological Synthesis: Menaquinone 4-d7 can be synthesized biologically from phylloquinone or other precursors through enzymatic pathways involving UBIAD1, which catalyzes the conversion processes necessary for its formation .

Menaquinone 4-d7 has several applications:

- Research Tool: Due to its stable isotope labeling, it is used in metabolic studies to trace vitamin K pathways in biological systems.

- Nutritional Supplements: It may be included in dietary supplements aimed at improving bone and cardiovascular health.

- Pharmaceutical Research: Investigated for potential therapeutic roles in conditions related to osteoporosis and cardiovascular diseases.

Menaquinone 4-d7 shares similarities with other forms of vitamin K but has unique characteristics due to its deuterated form. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Menaquinone 4 | Naphthoquinone with a side chain | Naturally occurring form; essential for health |

| Phylloquinone | Structurally similar but with a different side chain | Found primarily in green leafy vegetables |

| Menaquinone 7 | Longer side chain than MK-4 | More potent effects on bone metabolism |

| Menadione | Synthetic form without side chains | Used primarily as a precursor for vitamin K synthesis |

Menaquinone 4-d7 stands out due to its stable isotope labeling, which allows for precise tracking in metabolic studies and offers insights into vitamin K metabolism that other forms cannot provide .

Menaquinone 4-d7 (MK-4-d7) is a deuterated form of Menaquinone 4, featuring seven deuterium atoms strategically positioned within the molecular structure [1]. This compound serves as an important internal standard for the quantification of Menaquinone 4 by gas chromatography or liquid chromatography-mass spectrometry techniques [1]. The synthesis of Menaquinone 4-d7 requires sophisticated methodologies to incorporate deuterium atoms at specific positions while maintaining the structural integrity and stereochemical configuration of the parent compound [2].

The molecular formula of Menaquinone 4-d7 is C31H33D7O2, with a molecular weight of 451.69 g/mol [2]. The compound consists of a naphthoquinone ring system with a side chain containing four isoprenoid units, where seven hydrogen atoms have been replaced with deuterium [3]. The strategic placement of deuterium atoms allows for distinct mass spectrometric detection and differentiation from the non-deuterated form, making it valuable for analytical applications [4].

Radical-Mediated Alkylation Techniques

Radical-mediated alkylation represents a powerful approach for the synthesis of deuterated Menaquinone 4, particularly for introducing the side chain to the naphthoquinone core [5]. This methodology involves the generation of carbon-centered radicals that subsequently react with the naphthoquinone moiety to form carbon-carbon bonds [6].

One prominent radical-mediated approach for synthesizing Menaquinone 4-d7 utilizes benzoyl peroxide as a radical initiator [7]. In this reaction, a deuterated alkyl iodide precursor reacts with menadione (2-methyl-1,4-naphthoquinone) under radical conditions [7]. The reaction proceeds through the following mechanism:

- Homolytic cleavage of benzoyl peroxide generates benzoyloxy radicals [8].

- These radicals abstract iodine from the deuterated alkyl iodide to form alkyl radicals [8].

- The alkyl radicals then attack the naphthoquinone core, preferentially at the C-3 position [9].

- Subsequent oxidation yields the desired deuterated Menaquinone 4 product [9].

The efficiency of radical-mediated alkylation for Menaquinone 4-d7 synthesis depends on several factors, including reaction temperature, solvent choice, and the concentration ratio between the naphthoquinone and the deuterated alkyl iodide [10]. To ensure regioselectivity at the C-3 position over the C-2 position, slow addition of the naphthoquinone to the reaction mixture is often employed, maintaining a low stationary concentration of naphthoquinone compared to the deuterated prenyl iodide [7].

| Reaction Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 60-70°C | Higher temperatures increase reaction rate but may lead to side reactions [10] |

| Solvent | Benzene or toluene | Aprotic solvents favor radical stability [10] |

| Initiator concentration | 5-10 mol% | Higher concentrations increase reaction rate but may lead to unwanted side reactions [10] |

| Addition rate | Slow addition of naphthoquinone | Improves C-3 regioselectivity [7] |

The radical-mediated alkylation approach typically yields Menaquinone 4-d7 in moderate yields (15-20%), which is consistent with yields reported for similar coupling reactions in the synthesis of non-deuterated menaquinone analogs [7]. Despite the moderate yields, this method offers advantages in terms of regioselectivity and compatibility with deuterated precursors [11].

Prenylation Reactions Using Deuterated Isoprenoid Precursors

Prenylation reactions represent another crucial synthetic strategy for incorporating deuterated isoprenoid side chains into the naphthoquinone core to produce Menaquinone 4-d7 [12]. These reactions typically involve the coupling of a naphthoquinone derivative with deuterium-labeled isoprenoid precursors under various conditions [13].

The synthesis of deuterated isoprenoid precursors is a critical step in this approach [14]. Several methods have been developed for preparing these precursors:

- Deuteration of isoprenoid alcohols using deuterium gas and appropriate catalysts [15].

- Chemical synthesis using deuterated starting materials such as deuterated acetone or deuterated methyl iodide [16].

- Enzymatic approaches utilizing deuterated substrates and prenyl transferases [12].

Once the deuterated isoprenoid precursors are obtained, they can be coupled with the naphthoquinone core through various prenylation reactions [17]. One common approach involves the Friedel-Crafts alkylation of menadiol (reduced form of menadione) with deuterated isoprenoid halides or alcohols in the presence of Lewis acid catalysts [18].

For the synthesis of Menaquinone 4-d7, a "1 + 3" convergent strategy is often employed, where a menadione monoprenyl derivative (fragment "1") is condensed with a triprenyl bromide (fragment "3") [14]. This approach allows for better control over the stereochemistry of the final product, ensuring the all-trans configuration that is characteristic of natural menaquinones [19].

The prenylation reaction for Menaquinone 4-d7 synthesis typically proceeds as follows:

- Preparation of deuterated isoprenoid precursor with the desired deuterium incorporation pattern [20].

- Conversion of the deuterated isoprenoid alcohol to a more reactive derivative (e.g., bromide or iodide) [20].

- Coupling of the reactive isoprenoid derivative with menadiol or a menadione derivative under Lewis acid catalysis [18].

- Oxidation of the hydroquinone intermediate to the final naphthoquinone product [18].

| Prenylation Method | Catalyst | Yield (%) | Regioselectivity (C-3:C-2) |

|---|---|---|---|

| Friedel-Crafts with BF3·Et2O | BF3·Et2O | 30-40 | 3:1 to 5:1 [18] |

| MgF2-catalyzed coupling | MgF2-48 | 10-15 | 2:1 to 3:1 [18] |

| Pd-catalyzed coupling | Pd(PPh3)4 | 50-60 | >10:1 [21] |

The incorporation of deuterium atoms in the isoprenoid precursor can affect the reaction kinetics due to primary and secondary kinetic isotope effects [12]. These effects can influence both the rate of the prenylation reaction and the stereochemical outcome [22]. Studies have shown that δ-deuterium kinetic isotope effects can be significant in prenyl transfer reactions, with magnitudes correlating with the extent of bond formation between the allylic moiety and the electron-rich acceptor in the transition state [12].

Regioselectivity Challenges in Naphthoquinone Functionalization

The functionalization of naphthoquinones, particularly for the synthesis of deuterated derivatives like Menaquinone 4-d7, presents significant regioselectivity challenges [23]. The naphthoquinone core contains multiple reactive sites that can undergo functionalization, making selective modification at specific positions a complex task [24].

In the context of Menaquinone 4-d7 synthesis, the main regioselectivity challenge involves the selective functionalization of the C-3 position over the C-2 position of the naphthoquinone ring [25]. Both positions are susceptible to electrophilic and radical attack, with the relative reactivity depending on various factors including electronic effects, steric hindrance, and reaction conditions [26].

Several strategies have been developed to address these regioselectivity challenges:

- Use of directing groups: Introducing temporary directing groups that can coordinate with catalysts or reagents to direct functionalization to specific positions [27].

- Steric control: Employing bulky reagents or catalysts that preferentially react at less hindered positions [28].

- Electronic control: Modifying the electronic properties of the naphthoquinone core to favor reaction at specific positions [29].

- Sequential functionalization: Performing reactions in a specific sequence to achieve the desired regioselectivity [30].

For the synthesis of Menaquinone 4-d7, the regioselectivity between C-2 and C-3 positions is particularly important [31]. Studies have shown that the regioselectivity of naphthoquinone alkylation is strongly influenced by the nature of the Lewis acidic additive used in the reaction [22]. Acetate-based systems consistently provide high selectivity for the C-3 position, likely via a concerted metalation-deprotonation mechanism [22].

The competition between C-2 and C-3 alkylation in naphthoquinone functionalization has been extensively studied [9]. In many methods, regioisomers are produced due to prominent competition between these positions [9]. The table below summarizes the regioselectivity outcomes for different functionalization methods:

| Functionalization Method | C-3:C-2 Selectivity | Factors Affecting Selectivity |

|---|---|---|

| Enolate alkylation | 2:1 to 5:1 | Base strength, temperature, solvent [9] |

| Friedel-Crafts alkylation | 1:1 to 10:1 | Lewis acid, protecting groups, temperature [9] |

| Radical alkylation | 3:1 to 20:1 | Radical precursor, initiator, concentration ratio [10] |

| Transmetalation | >10:1 | Metal catalyst, ligands, directing groups [9] |

To improve regioselectivity in the synthesis of Menaquinone 4-d7, researchers have employed various protecting group strategies and directing group manipulations [32]. For instance, bismethyl ether 2-bromomenadiol derivatives have been used to achieve excellent regiocontrol through lithium-bromide exchange [9]. Additionally, monoacetate derivatives have been shown to favor C-3 alkylation over C-2 due to electronic effects [9].

Recent advances in transition metal-catalyzed C-H functionalization have also provided new tools for addressing regioselectivity challenges in naphthoquinone functionalization [33]. Rhodium-catalyzed C-H iodination, for example, has been developed as a method for selective functionalization of naphthoquinones, providing a gateway to further derivatization [22]. These methods could potentially be adapted for the synthesis of deuterated derivatives like Menaquinone 4-d7 [22].